1,3-Diacetoxy-2-benzylpropane
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Overview
Description
Scientific Research Applications
Oxidation and Synthesis Processes
Oxidation with Hypervalent Iodine
1-Alkoxyallenes, upon oxidation with [(diacetoxy)iodo]benzene, yield various compounds such as 3-acetoxy-3-alkoxypropynes. This indicates the use of 1,3-Diacetoxy-2-benzylpropane in complex organic syntheses (Moriarty et al., 1992).
Intramolecular Hydroxylations
Studies have shown that hydroxylation of monosubstituted 1,3-diphenylpropanes leads to benzylic alcohols, revealing its potential in intricate hydroxylation reactions (Hjelmeland et al., 1977).
Material Science and Polymer Chemistry
Liquid-Crystal Complexes
A polymerizable benzoic acid derivative, when complexed with dipyridyl compounds, exhibited a smectic A liquid crystal phase. This demonstrates the role of 1,3-Diacetoxy-2-benzylpropane derivatives in the creation of advanced materials (Kishikawa et al., 2008).
Prins Reaction with Arylaldehydes
The compound is used in the Prins reaction with arylaldehydes to produce arylolefines, indicating its significance in organic syntheses (Griengl et al., 1976).
Catalysis and Reaction Mechanisms
Transfer Hydrogenation Processes
Under hydrogen autotransfer conditions using certain catalysts, 1,3-cyclohexadiene couples to benzylic alcohols, suggesting applications in catalytic processes (Bower et al., 2008).
Benzilic Ester Rearrangement Studies
The compound is used in studying the mechanism of the benzilic ester rearrangement, an important reaction in organic chemistry (Marques et al., 2009).
Miscellaneous Applications
Oxidation Studies with Lead Tetraacetate
Its derivatives have been used in oxidation studies with lead tetraacetate, showcasing its versatility in chemical reactions (Kurosawa et al., 1972).
NMR Studies of Intramolecular Interactions
It has been used to study intramolecular interactions between aromatic groups, providing insights into molecular structures (Heaton et al., 1998).
Synthesis of Oxazolines and Oxazines
Demonstrated in the synthesis of oxazolines from aldehydes, indicating its utility in creating complex organic structures (Karade et al., 2007).
properties
IUPAC Name |
[2-(acetyloxymethyl)-3-phenylpropyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPOWMUOOJEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-propanediol diacetate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.